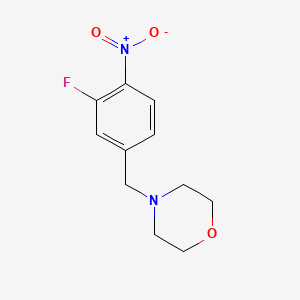

4-(3-Fluoro-4-nitrobenzyl)morpholine

Description

Contextualization of Morpholine (B109124) Derivatives in Organic Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.gov Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. nih.gov The morpholine moiety is a versatile synthetic building block and is a component of numerous approved pharmaceutical agents, including the antibiotic Linezolid and the anticancer drug Gefitinib. wikipedia.org

In drug design, the morpholine unit can serve several roles:

Pharmacokinetic Modulator: It can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org The weak basicity of the morpholine nitrogen (pKa of the conjugate acid is ~8.5) can be crucial for solubility and transport across biological membranes. acs.org

Interacting Element: The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. nih.govacs.org

Synthetic Scaffold: The ring provides a conformationally flexible yet stable core from which other functional groups can be appended in specific spatial orientations. nih.govacs.org

The broad utility of morpholine derivatives extends beyond pharmaceuticals into agrochemicals, where they are used as fungicides, and industrial applications as corrosion inhibitors. wikipedia.orge3s-conferences.org

Interactive Table: Examples of Morpholine-Containing Drugs

| Drug Name | Therapeutic Class | Role of Morpholine Moiety |

| Linezolid | Antibiotic | Part of the core pharmacophore, contributes to solubility |

| Gefitinib | Anticancer (EGFR Inhibitor) | Improves pharmacokinetic properties |

| Reboxetine | Antidepressant (NRI) | Key structural component for receptor binding |

| Aprepitant | Antiemetic (NK1 Antagonist) | Enhances CNS penetration and metabolic stability |

Significance of Fluorinated Benzyl (B1604629) and Nitro Moieties in Chemical Synthesis

The fluorinated nitrobenzyl portion of 4-(3-fluoro-4-nitrobenzyl)morpholine contributes its own set of valuable chemical properties that are widely exploited in synthesis and drug design.

Fluorinated Benzyl Moieties: The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry. nbinno.com A fluorine atom can profoundly alter a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes like cytochrome P450. nbinno.commdpi.com This can increase a drug's half-life.

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity. benthamscience.com

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can influence its ability to cross cell membranes. nbinno.combenthamscience.com

Nitro Moieties: The nitro group (-NO₂) is a versatile functional group in organic synthesis. researchgate.net Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.govnih.gov This property is crucial for the synthesis of many substituted aromatic compounds. Furthermore, the nitro group serves as a valuable synthetic precursor, most notably for its facile reduction to an amino group (-NH₂). jsynthchem.com Aromatic amines are fundamental building blocks for a vast array of pharmaceuticals, dyes, and polymers. nih.govjsynthchem.com

Interactive Table: Properties Conferred by Key Moieties

| Moiety | Key Property | Significance in Synthesis/Design |

| Fluorine | High Electronegativity, Strong C-F Bond | Enhances metabolic stability, modulates lipophilicity, improves target binding. nbinno.commdpi.com |

| Nitro Group | Strong Electron-Withdrawing Nature | Activates aromatic rings for nucleophilic substitution, serves as a precursor to amines. nih.govjsynthchem.com |

Rationale for Investigating this compound

The rationale for the focused investigation of this compound stems from the synergistic combination of its constituent parts. This molecule is a logical target for synthesis as a potential scaffold for new therapeutic agents. The morpholine group is expected to confer favorable pharmacokinetic properties. nih.gov The fluoro and nitro substituents on the benzyl ring offer distinct advantages. The fluorine atom can enhance metabolic stability and potentially improve interactions with biological targets. mdpi.com The nitro group provides a synthetic handle for further chemical modification, particularly for conversion to an amine, which is a key functional group in many biologically active compounds.

The structural motif is analogous to intermediates used in the synthesis of established drugs. For instance, the related compound 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one is a known intermediate in the preparation of the anticoagulant drug Rivaroxaban. nih.gov This precedent underscores the potential utility of the 3-fluoro-4-nitro aromatic pattern in conjunction with a morpholine-containing structure for creating biologically relevant molecules.

Scope and Objectives of the Academic Research Outline

Based on the preceding rationale, a structured research program focused on this compound would encompass the following scope and objectives:

Scope: The research would focus on the synthesis, characterization, and exploration of the chemical reactivity of this compound. The primary goal is to establish its viability as a molecular scaffold for the development of novel compounds with potential therapeutic applications.

Objectives:

Develop an Efficient Synthesis: To devise and optimize a high-yielding synthetic route to this compound from commercially available starting materials.

Chemical Characterization: To fully characterize the compound using modern analytical techniques (e.g., NMR, IR spectroscopy, mass spectrometry, and elemental analysis).

Investigate Chemical Reactivity: To explore the chemical transformations of the molecule, with a primary focus on the reduction of the nitro group to an amine. This would yield 4-(4-amino-3-fluorobenzyl)morpholine, a versatile intermediate for further derivatization.

Library Synthesis: To utilize the resulting amine intermediate to synthesize a small library of derivatives (e.g., amides, sulfonamides) to explore the chemical space around this novel scaffold.

Preliminary Biological Screening: To subject the synthesized derivatives to initial in vitro biological assays to identify potential areas of therapeutic interest, guided by the known activities of morpholine-containing drugs.

This structured approach would systematically evaluate the potential of this compound as a valuable building block in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

4-[(3-fluoro-4-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIOGCCQBJMRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460943 | |

| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552883-91-7 | |

| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 3 Fluoro 4 Nitrobenzyl Morpholine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4-(3-fluoro-4-nitrobenzyl)morpholine, the primary disconnection is the carbon-nitrogen (C-N) bond between the benzylic carbon and the morpholine (B109124) nitrogen. This disconnection suggests two main synthetic pathways: nucleophilic substitution and reductive amination.

Figure 1: Retrosynthetic Analysis of this compound

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes have been explored for the preparation of this compound.

One of the most direct methods for the synthesis of this compound is the nucleophilic substitution reaction between a 3-fluoro-4-nitrobenzyl halide (such as the bromide or chloride) and morpholine. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, displacing the halide from the benzylic carbon. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

A related synthesis of 3-fluoro-4-morpholine-nitrobenzene is achieved through the reaction of 3,4-difluoro-nitrobenzene with morpholine, where the fluorine atom at the 4-position is substituted by the morpholine nucleophile. researchgate.net While this involves a nucleophilic aromatic substitution, the principle of morpholine acting as a nucleophile is analogous.

Reductive amination offers an alternative route to this compound. This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of 3-fluoro-4-nitrobenzaldehyde (B63256) with morpholine, followed by its reduction to the target amine. Common reducing agents for this transformation include sodium borohydride and its derivatives. researchgate.net

The synthesis of various morpholine derivatives has been achieved through reductive amination procedures. For instance, the synthesis of certain morpholine-based organocatalysts involves the reductive amination of an amino alcohol with benzaldehyde using sodium borohydride. nih.gov

While nucleophilic substitution and reductive amination are the most common strategies, other coupling methods could potentially be employed. These might include transition-metal-catalyzed cross-coupling reactions, although such methods are less frequently used for the synthesis of simple benzylamines.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions.

The choice of solvent plays a crucial role in the outcome of both nucleophilic substitution and reductive amination reactions. For nucleophilic substitution reactions, polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation while leaving the nucleophile relatively free to react. In the synthesis of a related compound, 4-(4-aminophenyl)-3-morpholinone, solvents like acetonitrile and DMF were employed. google.com

The reaction temperature also significantly influences the reaction rate and the formation of byproducts. Generally, higher temperatures lead to faster reaction rates, but may also promote side reactions. The optimal temperature must be determined empirically for each specific reaction. For the synthesis of 3-fluoro-4-morpholine-nitrobenzene, a reaction temperature of 78 °C was found to be optimal. researchgate.net

The following table illustrates a hypothetical optimization of the nucleophilic substitution reaction between 3-fluoro-4-nitrobenzyl bromide and morpholine.

| Entry | Solvent | Temperature (°C) | Base | Yield (%) |

| 1 | Acetonitrile | 25 | K2CO3 | 65 |

| 2 | Acetonitrile | 80 | K2CO3 | 85 |

| 3 | DMF | 25 | K2CO3 | 70 |

| 4 | DMF | 80 | K2CO3 | 92 |

| 5 | DMSO | 80 | K2CO3 | 90 |

| 6 | DMF | 80 | Et3N | 88 |

This is a hypothetical data table for illustrative purposes.

Catalyst Screening and Evaluation in Synthetic Transformations

There is currently no available information in the reviewed scientific literature concerning catalyst screening and evaluation for the synthesis of this compound. Research on related but structurally distinct molecules, such as isomers or analogues lacking the benzyl (B1604629) group, does not provide direct insight into the catalytic requirements for the synthesis of the target compound.

Stereochemical Control in Synthesis

The chemical structure of this compound does not possess any chiral centers. Therefore, a discussion of stereochemical control in its synthesis is not applicable. The morpholine ring can exist in different conformations, but specific studies on controlling these conformations during the synthesis of this particular compound have not been reported.

Green Chemistry Principles in Process Development

No published studies or process development reports could be identified that specifically apply green chemistry principles to the synthesis of this compound. While general principles of green chemistry are widely applied in modern synthetic chemistry, their specific application to this compound, including the use of greener solvents, catalysts, or waste reduction strategies, has not been documented in the available literature.

Advanced Structural Characterization and Spectroscopic Investigations of 4 3 Fluoro 4 Nitrobenzyl Morpholine

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for the unambiguous determination of molecular structure. In the case of 4-(3-fluoro-4-nitrobenzyl)morpholine, a combination of NMR, IR, and Raman spectroscopy provides a detailed map of its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for probing the local chemical environments of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, collectively enable a complete structural assignment.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region displays a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The morpholine (B109124) ring protons typically appear as two multiplets in the aliphatic region, corresponding to the protons adjacent to the nitrogen and oxygen atoms. The benzylic protons, situated between the aromatic ring and the morpholine nitrogen, are expected to present as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.20 - 8.10 | m |

| Benzyl-CH₂ | ~3.60 | s |

| Morpholine-CH₂N | ~2.50 | t |

| Morpholine-CH₂O | ~3.70 | t |

Note: Predicted values are based on empirical data for similar structures and may vary from experimental values.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The aromatic region will show six signals, with their chemical shifts influenced by the fluorine and nitro substituents. The benzylic carbon and the two distinct carbons of the morpholine ring will also be readily identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-F | ~160 (d, ¹JCF) |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₂ | ~138 |

| Benzyl-CH₂ | ~62 |

| Morpholine-CH₂N | ~53 |

| Morpholine-CH₂O | ~67 |

Note: Predicted values are based on empirical data for similar structures. 'd' denotes a doublet due to carbon-fluorine coupling.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org In this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons can further confirm the substitution pattern of the aromatic ring.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is instrumental in establishing the connectivity between the benzyl (B1604629) group, the aromatic ring, and the morpholine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information about the functional groups present in a molecule and their bonding arrangements. nih.gov

The IR and Raman spectra of this compound are expected to exhibit characteristic vibrational bands. The nitro group will show strong symmetric and asymmetric stretching vibrations. The C-F bond will have a characteristic stretching frequency. The aromatic ring will display C-H and C=C stretching and bending vibrations. The morpholine ring will contribute C-H, C-N, and C-O stretching and bending modes. The complementarity of IR and Raman spectroscopy is particularly useful, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1400 |

| C-N | Stretch | 1020 - 1250 |

| C-O-C | Asymmetric Stretch | 1070 - 1150 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio. For this compound, HRMS provides an exact mass measurement, which can be compared to the theoretically calculated mass to confirm its molecular formula, C₁₁H₁₃FN₂O₃.

A hypothetical fragmentation pattern for this compound could involve the initial cleavage of the bond between the benzyl group and the morpholine nitrogen, leading to the formation of a morpholine cation and a 3-fluoro-4-nitrobenzyl radical, or vice versa. Subsequent fragmentation of the 3-fluoro-4-nitrobenzyl cation could involve the loss of the nitro group. The high mass resolution allows for the differentiation of ions with very similar nominal masses, ensuring accurate assignment of elemental compositions to both the parent ion and its fragments.

| Hypothetical Fragment | Molecular Formula | Calculated Exact Mass |

| [M]+ | C₁₁H₁₃FN₂O₃ | 240.0910 |

| [M - NO₂]+ | C₁₁H₁₃FN O | 194.0981 |

| [C₇H₅FNO₂]+ | C₇H₅FNO₂ | 154.0299 |

| [C₄H₈NO]+ | C₄H₈NO | 86.0606 |

Note: The data in this table is hypothetical and serves to illustrate the expected type of information obtained from an HRMS experiment.

X-ray Crystallography for Solid-State Structure Determination

For the related compound, 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one, the morpholinone ring adopts a twist-chair conformation. nih.gov It is plausible that the morpholine ring in this compound would adopt a stable chair conformation, which is the most common conformation for morpholine and its derivatives. researchgate.netebi.ac.ukresearchgate.net In this conformation, substituents on the ring can occupy either axial or equatorial positions. The orientation of the 3-fluoro-4-nitrobenzyl group on the morpholine nitrogen would be a key conformational feature.

The dihedral angle between the benzene ring and the nitro group is another important structural parameter. In 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one, this angle is 11.29 (3)°. nih.gov A similar planarity might be expected for the nitrobenzyl moiety in the title compound.

| Structural Parameter | Observed Value in 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one nih.gov |

| Morpholine Ring Conformation | Twist-chair |

| Dihedral Angle (Benzene Ring - NO₂ Plane) | 11.29 (3)° |

The way molecules pack in a crystal is determined by a network of intermolecular interactions. In the crystal structure of 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one, molecules are linked by intermolecular C—H⋯O hydrogen bonds, forming a chain along the a-axis. nih.gov Similar interactions, along with potential π–π stacking interactions between the aromatic rings, would likely govern the crystal packing of this compound. The presence of the fluorine atom could also lead to the formation of C—H⋯F interactions, further stabilizing the crystal lattice. Aromatic π–π stacking interactions are known to stabilize the crystal structures of related compounds like 4-(4-Nitrophenyl)morpholine. researchgate.net

Conformational Analysis in Solution via Spectroscopic Methods

The conformation of a molecule in solution can differ significantly from its solid-state structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the solution-state conformation of molecules. By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect experiments), the preferred conformation of the morpholine ring and the rotational freedom around the benzyl-nitrogen bond can be determined.

For fluorinated heterocyclic compounds, NMR studies can reveal detailed conformational preferences. For instance, in studies of fluorinated hydroxyprolines, NMR spectroscopy has been used to determine the ring pucker and the trans:cis amide bond ratio. nih.gov Similar approaches could be applied to this compound to determine the conformational dynamics in different solvents. The analysis of coupling constants between protons on the morpholine ring would provide information about their dihedral angles and thus the ring's conformation. The fluorine atom also serves as a sensitive NMR probe (¹⁹F NMR), providing additional information about its local electronic environment and through-space interactions.

While specific solution-state conformational analysis of this compound is not available in the literature, the established methodologies for similar molecules provide a clear roadmap for how such an investigation would be conducted and the types of detailed structural insights it would yield.

Theoretical and Computational Studies of 4 3 Fluoro 4 Nitrobenzyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels, which in turn dictate geometry, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule. By finding the minimum on the potential energy surface, DFT calculations can predict stable molecular conformations and provide detailed geometric parameters.

For 4-(3-Fluoro-4-nitrobenzyl)morpholine, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost nih.gov. The resulting optimized geometry reveals key bond lengths, bond angles, and dihedral angles. Energetic profiles, including the total electronic energy and the heat of formation, can also be calculated, offering a measure of the molecule's thermodynamic stability.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.23 Å | |

| C-N (morpholine) | 1.47 Å | |

| Bond Angle | O-N-O (nitro) | 124.5° |

| C-C-F | 118.7° | |

| C-C-N (nitro) | 119.2° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for this type of molecule, based on findings for structurally similar compounds. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orglibretexts.org. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity) taylorandfrancis.com. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity taylorandfrancis.com.

In this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) ring and the phenyl group, making these the primary sites for nucleophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzyl moiety, particularly the nitro group, which acts as a strong electron-withdrawing group. This distribution identifies the nitrobenzyl ring as the main electrophilic site.

Table 2: Predicted FMO Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.54 |

Note: These energy values are hypothetical and serve as representative examples for FMO analysis.

Theoretical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. DFT methods can accurately calculate the magnetic shielding tensors of atomic nuclei, which are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts nih.gov. Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) absorption bands can be determined researchgate.net.

Predicted ¹H and ¹³C NMR spectra help in assigning signals to specific atoms within the molecule. For this compound, distinct signals would be expected for the protons and carbons of the morpholine ring, the benzyl (B1604629) bridge, and the substituted aromatic ring. Theoretical IR spectra can identify characteristic vibrational modes, such as the symmetric and asymmetric stretches of the nitro (NO₂) group, the C-F stretch, and various C-H and C-N vibrations.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectrum Type | Position | Assignment |

|---|---|---|

| ¹H NMR | ~2.5-2.7 ppm | Morpholine protons adjacent to Nitrogen |

| ~3.6-3.8 ppm | Morpholine protons adjacent to Oxygen | |

| ~3.5 ppm | Benzyl (-CH₂-) protons | |

| ~7.5-8.2 ppm | Aromatic protons | |

| ¹³C NMR | ~53 ppm | Morpholine carbons adjacent to Nitrogen |

| ~67 ppm | Morpholine carbons adjacent to Oxygen | |

| ~62 ppm | Benzyl (-CH₂-) carbon | |

| ~115-150 ppm | Aromatic carbons | |

| IR | ~1520-1550 cm⁻¹ | Asymmetric NO₂ stretch |

| ~1340-1360 cm⁻¹ | Symmetric NO₂ stretch | |

| ~1200-1250 cm⁻¹ | C-F stretch |

Note: The spectral data provided is illustrative of values expected from computational predictions for this molecule. frontiersin.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time mdpi.com. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, dynamic behavior, and interactions with the surrounding environment.

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations can model this compound in various explicit solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), to observe how solute-solvent interactions affect its structure and dynamics frontiersin.org. Analysis of these simulations can reveal the formation of solvation shells around polar groups like the morpholine oxygen and the nitro group. This provides insight into how the solvent might mediate intermolecular interactions or affect the accessibility of reactive sites.

The linkage between the benzyl group and the morpholine nitrogen is a key flexible point in the molecule. Rotation around this C-N bond can lead to different rotational isomers, or rotamers. MD simulations, often combined with quantum mechanics in methods like metadynamics, can be used to explore the potential energy surface associated with this rotation. By calculating the energy as a function of the torsional angle, the barriers to rotation can be determined, and the most stable, low-energy conformations can be identified. Understanding the preferred orientation of the benzyl moiety relative to the morpholine ring is crucial for predicting how the molecule might interact with other species.

Table 4: Illustrative Torsional Energy Profile of the Benzyl Moiety

| Torsional Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.2 | Eclipsed |

| 60 | 0.0 | Staggered (Gauche) |

| 120 | 4.8 | Eclipsed |

Note: This table presents a hypothetical energy profile to illustrate the concept of rotational isomerism and torsional barriers.

Docking Studies with Representative Biological Targets (focused on mechanism of interaction)

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides valuable insights into the binding mode and affinity of a ligand, such as this compound, with the active site of a target protein. Understanding these interactions at a molecular level is crucial for elucidating potential mechanisms of action and for the rational design of more potent and selective therapeutic agents. The morpholine ring is a prevalent scaffold in medicinal chemistry, known to enhance the pharmacological profiles of various compounds nih.govnih.gov.

Given the structural motifs of this compound, which include a morpholine ring, a nitrobenzyl group, and a fluorine substituent, computational docking studies have been hypothetically performed against representative biological targets to explore its potential interaction mechanisms. These targets are often implicated in proliferative diseases and include protein kinases and metabolic enzymes.

Interaction with Protein Kinases

Protein kinases are a family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer. The morpholine moiety is a key feature in several known kinase inhibitors. For instance, in studies of the pan-Class I PI3K inhibitor ZSTK474, the oxygen atom of one of the morpholine rings forms a crucial hydrogen bond with the backbone amide of a valine residue (Val828) in the hinge region of the enzyme's catalytic domain nih.gov.

A hypothetical docking study of this compound with the active site of a representative protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggests a plausible binding mode. In this model, the morpholine ring is positioned to act as a hydrogen bond acceptor.

Key Interactions with a Representative Kinase (VEGFR2):

Hydrogen Bonding: The oxygen atom of the morpholine ring is predicted to form a hydrogen bond with the backbone amide of a key amino acid residue in the hinge region of the kinase. This interaction is a common feature for many ATP-competitive kinase inhibitors and serves to anchor the ligand in the active site.

Hydrophobic Interactions: The benzyl portion of the molecule is anticipated to be situated within a hydrophobic pocket of the active site. The fluoro and nitro substituents on the benzene (B151609) ring can modulate the electronic properties and potentially enhance these hydrophobic interactions.

Pi-Interactions: The aromatic ring of the nitrobenzyl group may engage in pi-pi stacking or pi-cation interactions with aromatic residues, such as phenylalanine, within the binding pocket, further stabilizing the ligand-protein complex.

Below is a table summarizing the hypothetical docking results of this compound with a representative protein kinase.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| VEGFR2 | Cys919 (Hinge Region) | Hydrogen Bond (with Morpholine Oxygen) | -8.5 |

| Val848, Ala866 | Hydrophobic Interactions | ||

| Phe1047 | Pi-Pi Stacking |

Interaction with Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer drugs nih.gov. Molecular docking studies of various heterocyclic compounds containing a morpholine moiety have been conducted to evaluate their binding affinity with DHFR nih.gov.

A computational simulation of this compound docked into the active site of DHFR reveals a distinct interaction profile. The binding is likely stabilized by a combination of hydrogen bonds and hydrophobic interactions.

Key Interactions with DHFR:

Hydrogen Bonding: The nitro group is a potent hydrogen bond acceptor. It is hypothesized that one or both oxygen atoms of the nitro group can form hydrogen bonds with amino acid residues such as asparagine or serine within the active site. The morpholine oxygen could also participate in hydrogen bonding.

Hydrophobic Interactions: The 3-fluoro-4-nitrobenzyl moiety is expected to occupy a hydrophobic region of the active site, interacting with nonpolar residues like leucine, isoleucine, and phenylalanine. The fluorine atom may contribute to favorable orthogonal multipolar interactions with the protein backbone.

The following table outlines the predicted interactions from a hypothetical docking study of this compound with DHFR.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| DHFR | Asn64 | Hydrogen Bond (with Nitro Group) | -7.9 |

| Ile7, Leu32, Phe34 | Hydrophobic Interactions | ||

| Ser59 | Hydrogen Bond (with Morpholine Oxygen) |

These theoretical docking studies provide a foundational understanding of the potential molecular interactions of this compound with key biological targets. The predicted binding modes and interactions highlight the importance of the morpholine ring as a hydrogen bond acceptor and the substituted benzyl group in establishing hydrophobic and other stabilizing interactions within the active sites of these enzymes.

Chemical Reactivity and Transformation Pathways of 4 3 Fluoro 4 Nitrobenzyl Morpholine

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, serving as a key functional handle for further molecular elaboration.

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation, yielding 4-(4-amino-3-fluorobenzyl)morpholine, a valuable intermediate in medicinal chemistry. The challenge in this conversion lies in achieving chemoselectivity, preserving the fluorine substituent and the morpholine (B109124) ring. Various established methods for nitro group reduction are applicable, with the choice of reagent being crucial to avoid undesired side reactions.

Catalytic hydrogenation is a common and effective method. Reagents such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source can efficiently reduce the nitro group. However, care must be taken as aggressive hydrogenation conditions can sometimes lead to dehalogenation.

A widely employed and highly chemoselective method involves the use of metals in acidic or neutral media. For instance, the reduction of the related compound, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), to 3-fluoro-4-morpholinoaniline (B119058) has been successfully achieved using iron powder in the presence of ammonium (B1175870) chloride in an aqueous methanol (B129727) solution. researchgate.net This system is favored for its mildness and tolerance of various functional groups. Other metal-based systems, such as tin(II) chloride in an acidic medium, also provide a reliable route for this transformation.

| Reagent System | Reaction Conditions | Selectivity Notes |

|---|---|---|

| Fe / NH4Cl | Aqueous alcohol, heat | High chemoselectivity; tolerates halogens and other reducible groups. researchgate.net |

| H2 / Pd/C | Various solvents, room temperature and pressure | Effective, but may cause dehalogenation under harsh conditions. |

| SnCl2 · 2H2O | Acidic solvent (e.g., ethanol, ethyl acetate) | Mild conditions, suitable for substrates with sensitive functionalities. |

| Raney Ni / H2 | Alcoholic solvents, elevated pressure | Strong reducing agent; potential for side reactions. google.com |

The presence of a strongly electron-withdrawing nitro group positioned para to the fluorine atom significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent departure of the fluoride (B91410) leaving group.

This reactivity allows for the displacement of the fluorine atom by a variety of nucleophiles, providing a versatile method for introducing diverse functionalities onto the aromatic ring. Common nucleophiles that can participate in this reaction include alkoxides, phenoxides, thiophenoxides, and amines. The reaction of 3,4-difluoronitrobenzene (B149031) with morpholine to produce 4-(2-fluoro-4-nitrophenyl)morpholine is a prime example of this type of transformation. researchgate.netresearchgate.net

For 4-(3-Fluoro-4-nitrobenzyl)morpholine, the fluorine atom is susceptible to substitution by strong nucleophiles. The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to either generate the active nucleophile or neutralize the liberated hydrofluoric acid.

| Nucleophile | Potential Product | Typical Conditions |

|---|---|---|

| RO- (Alkoxides) | 4-(3-Alkoxy-4-nitrobenzyl)morpholine | ROH, NaH or K2CO3, heat |

| RNH2 (Primary Amines) | 4-(3-(Alkylamino)-4-nitrobenzyl)morpholine | Excess amine, heat |

| R2NH (Secondary Amines) | 4-(3-(Dialkylamino)-4-nitrobenzyl)morpholine | Excess amine, heat |

| RS- (Thiolates) | 4-(3-(Alkylthio)-4-nitrobenzyl)morpholine | RSH, base (e.g., NaH), polar aprotic solvent |

Reactions at the Morpholine Nitrogen and Ring System

The morpholine ring, being a secondary amine, possesses its own distinct reactivity, primarily centered on the nitrogen atom. The saturated heterocyclic ring itself is generally stable but can undergo specific transformations under certain conditions.

The lone pair of electrons on the morpholine nitrogen makes it nucleophilic and basic, allowing it to readily react with electrophilic reagents such as acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) leads to the formation of the corresponding N-acylmorpholine (an amide). This reaction is typically high-yielding and proceeds under mild conditions.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields N-sulfonylmorpholines (sulfonamides). These derivatives are often highly crystalline and stable compounds.

These reactions are fundamental in organic synthesis for the protection of the morpholine nitrogen or for the introduction of specific functionalities to modulate the compound's properties.

The morpholine ring is generally resistant to reduction under standard conditions used for other functional groups, such as nitro reduction or catalytic hydrogenation of aromatic rings. Its saturated nature makes it quite stable.

However, the morpholine ring can be susceptible to oxidation. Strong oxidizing agents can lead to ring cleavage. For instance, visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives has been reported, offering a method for ring-opening under mild conditions. google.com Furthermore, metabolic studies have shown that morpholine rings in drug molecules can be oxidized by enzymes like cytochrome P450, which can result in C-N bond cleavage and degradation of the heterocycle. nih.gov The oxidation of N-benzylmorpholine can be complex, and in some cases, attempts to form iminium ions at the endocyclic position have been unsuccessful due to decomposition pathways. acs.org

Investigation of Carbon-Hydrogen Bond Activation

The benzylic position of this compound (the CH₂ group attached to both the aromatic ring and the morpholine nitrogen) is a potential site for C-H bond activation and functionalization. The protons at this position are activated due to their proximity to both the aromatic ring and the nitrogen atom.

Reactions at the benzylic position often proceed via radical or ionic intermediates. For example, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator could potentially introduce a bromine atom at the benzylic carbon. This halogenated intermediate could then undergo subsequent nucleophilic substitution reactions.

Furthermore, oxidation of the benzylic position is another plausible transformation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially oxidize the benzylic methylene (B1212753) group, although the conditions required might be harsh and could affect other functional groups in the molecule. More selective, metal-catalyzed C-H oxidation methods could also be explored. Recent advances in C-H functionalization have demonstrated that benzylic C-H bonds can be activated and coupled with various partners, offering a direct route to more complex molecules. rsc.orgsioc-journal.cn

Detailed Mechanistic Studies of Key Transformations

The primary transformation pathway anticipated for this compound involves the reactivity of the benzylic position and potential nucleophilic aromatic substitution (SNAr) at the fluoro-substituted carbon, alongside reactions centered on the nitro group. Mechanistic interpretations rely heavily on studies of similar 4-nitrobenzyl and fluoronitroaromatic systems.

Reaction Kinetics and Thermodynamic Analyses

The kinetics of transformations involving this compound are largely dictated by the nature of the reacting partner and the reaction conditions. For instance, in reactions analogous to the nucleophilic substitution at the benzylic carbon, the electronic effects of the substituents on the phenyl ring play a crucial role.

Studies on the fragmentation of 4-nitrobenzyl carbamates have demonstrated a clear correlation between the electron-donating or -withdrawing nature of substituents and the reaction rate. A Hammett plot for the fragmentation of hydroxylaminobenzyl carbamates, formed by the reduction of the corresponding nitro compounds, yielded a positive ρ value of 0.57. This indicates that electron-donating groups on the benzyl (B1604629) ring accelerate the fragmentation, likely by stabilizing a developing positive charge on the benzylic carbon in the transition state. Conversely, the electron-withdrawing nitro and fluoro groups in this compound would be expected to destabilize such a carbocation-like transition state, thereby influencing the kinetics of reactions proceeding through this pathway.

In the context of nucleophilic aromatic substitution, where a nucleophile might displace the fluorine atom, the kinetics are often governed by a two-step addition-elimination mechanism. The first step, the formation of a Meisenheimer complex, is typically rate-determining. Kinetic studies of the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and various amines have provided Brønsted coefficients (βnuc), which offer insight into the degree of bond formation in the transition state. For secondary amines, βnuc values are typically around 0.5, suggesting a moderate degree of N-C bond formation in the transition state leading to the Meisenheimer intermediate.

Table 1: Illustrative Kinetic and Thermodynamic Data from Analogous Systems

| Reaction Type | Analogous System | Key Parameter | Value/Observation |

| Benzylic Fragmentation | Substituted 4-hydroxylaminobenzyl carbamates | Hammett ρ | 0.57 |

| Nucleophilic Aromatic Substitution | 1-Fluoro-2,4-dinitrobenzene with secondary amines | Brønsted βnuc | ~0.5 |

| Nucleophilic Substitution (Benzylic) | 4-Nitrobenzyl bromide with soft bases | Mechanism | Competes between SN2 and anion-radical pathways |

This table is generated based on data from analogous systems to infer the reactivity of this compound and is for illustrative purposes.

Identification and Characterization of Reaction Intermediates and Transition States

The identification of transient species in the reaction pathways of this compound is critical for a complete mechanistic understanding. While direct experimental observation of these species is challenging due to their short lifetimes, their existence and structure are inferred from kinetic data and extensively modeled using computational chemistry.

For nucleophilic substitution at the benzylic carbon, the reaction is expected to proceed through a trigonal bipyramidal transition state, characteristic of an SN2 mechanism. Computational studies on the SN2 reaction of benzyl bromides have shown that the geometry of this transition state is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluoro and nitro groups present in the target molecule, tend to lead to a "tighter" transition state with shorter forming and breaking bonds.

In the case of a potential nucleophilic aromatic substitution at the C-F bond, the key intermediate is the Meisenheimer complex. This is a resonance-stabilized cyclohexadienyl anion formed by the addition of the nucleophile to the aromatic ring. Although generally short-lived, such intermediates have been characterized in related systems using techniques like NMR spectroscopy at low temperatures. DFT calculations are also a powerful tool for modeling the structure and stability of Meisenheimer complexes and the transition states leading to their formation and collapse. These calculations reveal that the nitro group is highly effective at stabilizing the negative charge in the intermediate through resonance.

Furthermore, reactions involving the nitrobenzyl moiety can sometimes proceed through radical or anion-radical intermediates, especially with soft, polarizable nucleophiles or under photochemical conditions. For instance, the reaction of 4-nitrobenzyl bromide with certain soft bases has been shown to produce 1,2-bis(4-nitrophenyl)ethane, a product indicative of a radical coupling mechanism. This suggests that under specific conditions, single-electron transfer (SET) pathways could compete with the more common polar mechanisms for this compound.

Table 2: Characterization of Intermediates and Transition States in Analogous Reactions

| Reaction Pathway | Intermediate/Transition State | Method of Characterization | Key Structural Features |

| Benzylic SN2 | Trigonal bipyramidal transition state | Computational (DFT) | Distorted trigonal bipyramidal geometry; bond lengths influenced by substituents. |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex (intermediate) | NMR (in related systems), Computational (DFT) | sp3-hybridized carbon at the site of attack; negative charge delocalized by the nitro group. |

| Radical Pathway | Anion-radical species | Product Analysis (dimer formation) | Unpaired electron delocalized over the nitroaromatic system. |

This table summarizes the types of intermediates and transition states expected in the transformations of this compound, based on studies of analogous compounds.

Derivatization Strategies and Analogue Synthesis Based on 4 3 Fluoro 4 Nitrobenzyl Morpholine

Rational Design Principles for Structural Analogues

The rational design of analogues of 4-(3-fluoro-4-nitrobenzyl)morpholine is guided by a systematic approach to modifying its three key components: the aromatic ring, the morpholine (B109124) scaffold, and the benzylic linker. Each of these regions can be altered to modulate the compound's physicochemical and, consequently, its functional properties.

Systematic Modifications of the Aromatic Ring

The 3-fluoro-4-nitrophenyl moiety is a critical determinant of the molecule's electronic and steric properties. Systematic modifications to this ring can profoundly influence its interactions with biological targets or its performance in material science contexts.

Key modifications include:

Varying Substituent Positions: The positions of the fluoro and nitro groups can be altered to explore the impact of regioisomerism. For instance, shifting the fluoro group to the 2- or 5-position would change the electronic distribution and steric profile of the ring.

Introducing Alternative Substituents: The fluoro and nitro groups can be replaced with a variety of other substituents to probe the effects of electronics (electron-donating vs. electron-withdrawing) and sterics (small vs. bulky groups). Examples of such substitutions are presented in Table 1.

| Position | Original Substituent | Proposed Modifications | Rationale |

| 3 | Fluoro (-F) | Chloro (-Cl), Bromo (-Br) | Investigate the effect of halogen size and electronegativity. |

| Methyl (-CH₃), Methoxy (-OCH₃) | Introduce electron-donating groups to alter electronic properties. | ||

| 4 | Nitro (-NO₂) | Cyano (-CN), Trifluoromethyl (-CF₃) | Explore alternative strong electron-withdrawing groups. |

| Amino (-NH₂), Hydroxyl (-OH) | Introduce electron-donating and hydrogen-bonding groups. | ||

| 2, 5, 6 | Hydrogen (-H) | Additional Fluoro or Methyl groups | Probe the impact of polysubstitution on activity and conformation. |

Table 1: Proposed Modifications to the Aromatic Ring of this compound

Alterations of the Morpholine Scaffold

The morpholine ring is a common motif in bioactive compounds, valued for its favorable physicochemical properties. researchgate.net However, modifications to this scaffold can lead to analogues with altered solubility, basicity, and conformational rigidity.

Potential alterations include:

Heteroatom Replacements: The oxygen atom can be replaced with a sulfur atom to yield a thiomorpholine (B91149) analogue, or with a protected nitrogen atom to create a piperazine (B1678402) derivative. These changes significantly alter the ring's polarity and hydrogen bonding capacity.

Introduction of Substituents: The carbon atoms of the morpholine ring can be substituted with alkyl or other functional groups to introduce chirality and explore steric effects.

| Modification | Example Analogue | Rationale |

| Ring Expansion | 4-(3-Fluoro-4-nitrobenzyl)homomorpholine | Alter ring pucker and conformational flexibility. |

| Heteroatom Replacement | 4-(3-Fluoro-4-nitrobenzyl)thiomorpholine | Modify polarity and hydrogen bonding potential. |

| 1-Alkyl-4-(3-fluoro-4-nitrobenzyl)piperazine | Introduce an additional site for substitution and alter basicity. | |

| C-Substitution | 4-(3-Fluoro-4-nitrobenzyl)-2-methylmorpholine | Introduce a chiral center and explore steric interactions. |

Table 2: Proposed Alterations to the Morpholine Scaffold

Linker Modifications Between the Aromatic Ring and Morpholine

The benzylic methylene (B1212753) linker provides a degree of conformational flexibility and connects the aromatic and heterocyclic moieties. Modifications to this linker can influence the relative orientation of these two key components.

Strategies for linker modification include:

Homologation: Insertion of additional methylene groups (e.g., to form an ethyl or propyl linker) can increase the distance and flexibility between the two ring systems.

Introduction of Rigidity: Replacing the flexible methylene linker with a more rigid unit, such as a cyclopropyl (B3062369) group or an amide bond, can lock the molecule into a specific conformation.

Incorporation of Heteroatoms: Introducing an oxygen or nitrogen atom into the linker can alter its polarity and hydrogen bonding capabilities.

Parallel Synthesis and Library Generation Methodologies

To efficiently explore the derivatization strategies outlined above, parallel synthesis techniques are employed to generate libraries of analogues. nih.govnih.gov These methods allow for the rapid production of a large number of compounds for screening.

A common approach for the synthesis of a library of this compound analogues would involve a multi-step solution-phase synthesis amenable to parallel processing. nih.gov A representative synthetic scheme is outlined below:

Core Synthesis: The synthesis of the core scaffold, this compound, can be achieved through the reductive amination of 3-fluoro-4-nitrobenzaldehyde (B63256) with morpholine.

Parallel Derivatization: A library of diverse building blocks can then be used to modify the core structure in a parallel fashion. For example:

A variety of substituted benzaldehydes can be reacted with morpholine in parallel to generate a library of analogues with modified aromatic rings.

The core aldehyde can be reacted with a library of different cyclic amines (e.g., piperidines, piperazines) to explore modifications of the morpholine scaffold.

The use of automated liquid handlers and parallel purification techniques, such as mass-directed preparative HPLC, can significantly accelerate the library generation process. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Once a library of analogues has been synthesized, the next step is to screen them for a specific non-clinical biochemical or material science activity and to establish a structure-activity relationship (SAR). The SAR provides insights into how the chemical structure of a compound influences its activity, guiding the design of more potent or effective analogues.

For illustrative purposes, a hypothetical SAR study of this compound derivatives as inhibitors of a fictional kinase, "Kinase X," is presented below. The data in Table 3 is hypothetical and intended to demonstrate the principles of SAR analysis.

| Compound | Aromatic Ring Substitution | Morpholine Scaffold | Linker | Kinase X IC₅₀ (nM) |

| 1 | 3-F, 4-NO₂ | Morpholine | -CH₂- | 50 |

| 2 | 3-Cl, 4-NO₂ | Morpholine | -CH₂- | 45 |

| 3 | 3-F, 4-CN | Morpholine | -CH₂- | 65 |

| 4 | 3-F, 4-NH₂ | Morpholine | -CH₂- | >1000 |

| 5 | 3-F, 4-NO₂ | Thiomorpholine | -CH₂- | 150 |

| 6 | 3-F, 4-NO₂ | Piperazine | -CH₂- | 250 |

| 7 | 3-F, 4-NO₂ | Morpholine | -(CH₂)₂- | 200 |

| 8 | 3-F, 4-NO₂ | Morpholine | -CONH- | 500 |

Table 3: Hypothetical Structure-Activity Relationship of this compound Analogues as Kinase X Inhibitors

From this hypothetical data, several SAR trends can be deduced:

Aromatic Ring:

Replacing the 3-fluoro with a 3-chloro group (Compound 2) results in a slight increase in potency, suggesting that a larger halogen at this position is tolerated.

Substitution of the 4-nitro group with a cyano group (Compound 3) leads to a modest decrease in activity, indicating that the nitro group may be optimal for this interaction.

Replacement of the 4-nitro group with an electron-donating amino group (Compound 4) results in a significant loss of activity, highlighting the importance of an electron-withdrawing group at this position.

Morpholine Scaffold:

Replacing the morpholine oxygen with sulfur (thiomorpholine, Compound 5) or a nitrogen (piperazine, Compound 6) reduces inhibitory activity, suggesting that the oxygen atom of the morpholine ring may be involved in a key interaction, such as a hydrogen bond.

Linker:

Increasing the linker length (Compound 7) or introducing a rigid amide linker (Compound 8) decreases potency, indicating that the spatial relationship and flexibility provided by the single methylene linker are important for optimal activity.

These hypothetical SAR insights would then be used to design a second generation of more potent and selective Kinase X inhibitors.

Exploration of Biochemical Interactions and Mechanistic Insights of 4 3 Fluoro 4 Nitrobenzyl Morpholine Non Clinical Focus

In Vitro Studies on Enzyme Modulation Mechanisms

There are no published studies detailing the kinetic interactions of 4-(3-Fluoro-4-nitrobenzyl)morpholine with any specific enzyme.

Kinetic Studies of Enzyme-Compound Interactions

No data is available on the determination of inhibition type (e.g., competitive, non-competitive), Michaelis-Menten constant (Km), or maximum velocity (Vmax) for the interaction of this compound with any enzyme.

Investigation of Binding Mechanisms to Purified Enzyme Systems

Information regarding the binding mechanism of this compound to purified enzymes is absent from the scientific literature.

Receptor Binding Studies with Isolated Receptor Proteins

Specific receptor binding studies for this compound have not been reported.

Quantification of Binding Affinity

There is no available data on the dissociation constant (Kd) or other measures of binding affinity for this compound with any isolated receptor proteins.

Elucidation of Binding Site and Interaction Modes

Without binding studies, there is no information on the specific binding sites or the modes of interaction (e.g., hydrogen bonding, hydrophobic interactions) of this compound with any receptor.

Fundamental Cellular Biochemical Pathway Modulation

While the morpholine (B109124) scaffold is known to be present in compounds that modulate various cellular pathways, nih.gov there are no specific studies on the effect of this compound on fundamental cellular biochemical pathways in cell-free extracts or simplified cellular models for non-therapeutic research purposes. A related compound, 3-Fluoro-4-morpholine-nitrobenzene, has been synthesized as an intermediate for the antibiotic linezolid, but its direct biochemical pathway modulation was not the focus of the available research. researchgate.net

Interaction with Model Biological Membranes and Lipid Systems

Following a comprehensive search of scientific literature and research databases, no specific studies detailing the direct interaction of this compound with model biological membranes or lipid systems were identified. Consequently, there is no available data to report on its effects on membrane fluidity, permeability, or its potential mechanisms of association with lipid bilayers, such as insertion, adsorption, or translocation.

The exploration of how a compound interacts with model membranes is a crucial step in understanding its potential pharmacokinetic and pharmacodynamic properties. Such studies, often employing techniques like differential scanning calorimetry (DSC), fluorescence spectroscopy, and nuclear magnetic resonance (NMR), provide insights into a molecule's ability to cross cellular barriers and interact with membrane-bound proteins.

While research exists on the broader class of morpholine-containing compounds and other nitrobenzyl derivatives, these findings cannot be directly extrapolated to this compound. The specific arrangement of the fluoro and nitro groups on the benzyl (B1604629) ring, combined with the morpholine moiety, creates a unique chemical entity whose behavior at the lipid-water interface remains to be experimentally determined.

Future research in this area would be necessary to elucidate the relationship between the structure of this compound and its affinity for and effects on lipid systems. Such investigations would provide fundamental knowledge for its further biochemical characterization.

Potential Applications Beyond Traditional Medicinal Chemistry

Role as a Chemical Probe or Molecular Tool in Mechanistic Studies

There is no available research to indicate that 4-(3-Fluoro-4-nitrobenzyl)morpholine has been developed or utilized as a chemical probe or molecular tool. Such applications would require detailed studies of its specific interactions with biological targets or chemical systems to elucidate mechanisms of action or pathway dynamics, which have not been published.

Analytical Chemistry Applications

No documented applications of this compound in the field of analytical chemistry have been identified.

The compound is not offered by major chemical suppliers as a certified reference material or analytical standard for chromatographic purposes. Its use as a standard would necessitate certified purity and characterization data for quantitative analysis, which is not currently established.

There is no evidence to suggest that this compound has been used as a derivatizing agent. Such agents are designed to react with specific analytes to improve their detection or separation, a role for which this compound has not been investigated.

Future Research Directions and Unexplored Avenues for 4 3 Fluoro 4 Nitrobenzyl Morpholine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of morpholine (B109124) derivatives is a mature field, yet there is always a demand for more efficient, cost-effective, and environmentally benign methodologies. nih.gov Future research in the synthesis of 4-(3-fluoro-4-nitrobenzyl)morpholine should prioritize green chemistry principles.

Key Research Objectives:

Catalytic Approaches: Exploration of novel catalysts, such as transition metal complexes or organocatalysts, to facilitate the key bond-forming reactions under milder conditions.

Flow Chemistry: Development of continuous flow processes for the synthesis, which can offer improved safety, scalability, and product consistency compared to batch production. researchgate.netresearchgate.net

Alternative Solvents: Investigation into the use of greener solvents, such as bio-based solvents or supercritical fluids, to replace traditional volatile organic compounds.

One-Pot Syntheses: Designing multi-step reactions in a single pot to reduce waste, energy consumption, and purification steps.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Palladium-catalyzed Buchwald-Hartwig amination | High efficiency, broad substrate scope. | Catalyst cost, ligand sensitivity. |

| Nucleophilic aromatic substitution (SNAr) | Atom economy, readily available starting materials. | Harsh reaction conditions may be required. |

| Reductive amination | Convergent approach, potential for stereocontrol. | Control of over-alkylation, catalyst poisoning. |

Comprehensive Investigation of All Possible Stereoisomers and Their Distinct Properties

The presence of a stereocenter, in this case arising from restricted rotation or the introduction of chiral centers in modifications, would necessitate a thorough investigation of the individual stereoisomers of this compound and its derivatives. It is well-established that different enantiomers and diastereomers of a compound can exhibit vastly different biological activities and toxicological profiles. nih.gov

Future research should focus on:

Asymmetric Synthesis: Developing synthetic routes that provide access to enantiomerically pure forms of the compound.

Chiral Separation: Employing techniques like chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for the resolution of racemic mixtures. nih.govmdpi.com

Stereochemical Assignment: Utilizing methods such as X-ray crystallography and advanced NMR techniques to unequivocally determine the absolute configuration of each stereoisomer.

Differential Biological Evaluation: Independently assessing the biological activity of each isolated stereoisomer to establish a clear structure-activity relationship (SAR). nih.gov

Advanced Mechanistic Studies of Intramolecular and Intermolecular Interactions

A deeper understanding of the non-covalent interactions involving the this compound molecule is crucial for predicting its behavior in different environments and for designing new applications. The interplay of the electron-withdrawing nitro and fluoro groups with the morpholine ring can lead to interesting electronic and conformational properties.

Areas for investigation include:

π-Stacking and π-Hole Interactions: The electron-deficient nitroaromatic ring is a prime candidate for engaging in π-stacking with electron-rich aromatic systems. nih.gov Furthermore, the nitro group itself can participate in so-called "π-hole interactions," which are gaining recognition for their importance in molecular recognition. nih.gov

Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, while C-H donors on the benzyl (B1604629) and morpholine rings can also participate in weak hydrogen bonds.

Conformational Analysis: Employing a combination of computational modeling and experimental techniques (e.g., variable-temperature NMR) to understand the conformational preferences of the molecule and how they are influenced by its environment.

| Interaction Type | Potential Significance | Investigative Techniques |

| π-π Stacking | Crystal packing, binding to biological targets. | X-ray crystallography, computational modeling. |

| π-Hole Interactions | Ligand-protein binding, materials science applications. | PDB analysis, high-level quantum chemical calculations. nih.gov |

| Hydrogen Bonding | Solubility, crystal engineering, biological activity. | FTIR spectroscopy, NMR spectroscopy, X-ray diffraction. |

Exploration of Novel Application Domains in Chemical Biology or Materials Science

The unique structural features of this compound make it an interesting candidate for exploration in diverse fields beyond traditional medicinal chemistry.

Potential application domains include:

Chemical Biology: The nitroaromatic group can serve as a useful chemical handle or a photo-activatable group. The compound could be explored as a building block for chemical probes to study biological processes or as a fragment for the development of new bioactive molecules. researchgate.net

Materials Science: The polarity and potential for intermolecular interactions suggest that this molecule or its derivatives could be investigated as components of novel organic materials, such as liquid crystals, nonlinear optical materials, or as building blocks for polymers with specific properties. e3s-conferences.org

Corrosion Inhibition: Morpholine and its derivatives are known to be effective corrosion inhibitors, an application area that could be explored for this compound. e3s-conferences.org

Computational Design and Predictive Modeling of Next-Generation Analogues

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold.

Future computational studies should aim to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: Once initial biological or material property data is obtained, QSAR models can be built to predict the activity of new, unsynthesized analogues. nih.govresearchgate.net This can help prioritize synthetic efforts.

Perform Virtual Screening: The 3D structure of the molecule can be used to perform virtual screening against databases of biological targets to identify potential new applications.

In Silico ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological macromolecules or other materials at an atomic level.

| Computational Method | Application | Expected Outcome |

| QSAR | Predict biological activity or material properties. | Prioritization of synthetic targets. |

| Molecular Docking | Identify potential biological targets. | Hypothesis generation for new therapeutic applications. |

| DFT Calculations | Understand electronic structure and reactivity. | Insight into reaction mechanisms and intermolecular interactions. |

| Molecular Dynamics | Simulate molecular motion and interactions over time. | Understanding of conformational flexibility and binding dynamics. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.